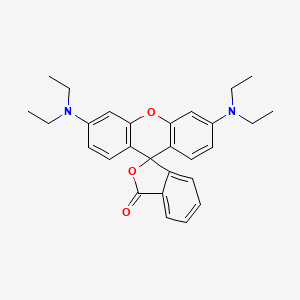













|
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]1[CH:7]=[CH:8][C:9]2[C:24]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=3[C:31](C)=[O:32])=[C:23]3[C:13](=[CH:14][C:15]([CH:21]=[CH:22]3)=[N+:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[O:12][C:10]=2[CH:11]=1)[CH2:4][CH3:5].C(N(CC)C1C=C([OH:43])C=CC=1)C.C1(=O)OC(=O)C2=CC=CC=C12.C(=O)=O.[OH-].[Na+]>O>[CH3:5][CH2:4][N:3]([C:6]1[CH:7]=[CH:8][C:9]2[C:24]3([O:32][C:31](=[O:43])[C:30]4[C:25]3=[CH:26][CH:27]=[CH:28][CH:29]=4)[C:23]3[CH:22]=[CH:21][C:15]([N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH:14][C:13]=3[O:12][C:10]=2[CH:11]=1)[CH2:2][CH3:1] |f:4.5|
|


|
Name
|
Rhodamine dye
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
( II )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Rhodamine B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)C=1C=CC2=C(C1)OC3=CC(=[N+](CC)CC)C=CC3=C2C=4C=CC=CC4C(=O)C
|
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C=1C=C(C=CC1)O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 170°-175° C. for a period of 6-7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material is recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
The filter cake is then rinsed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
6.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |